molecular formula C45H66N14O10 B1587090 [Des-Pro2]-Bradykinin CAS No. 80943-05-1

[Des-Pro2]-Bradykinin

Cat. No.: B1587090
CAS No.: 80943-05-1
M. Wt: 963.1 g/mol
InChI Key: QFSJEDMTCFOOTJ-POFDKVPJSA-N
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Description

Historical Discovery and Nomenclature

Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg was first synthesized and characterized in 1981 by Naruse et al. as part of efforts to explore bradykinin analogs with altered enzymatic stability. The compound’s nomenclature derives from its structural modification relative to bradykinin: the removal of the second proline residue (des-Pro2) yields a truncated sequence that retains critical functional motifs.

Key Historical Milestones

Year Development Reference
1981 First synthesis and characterization Naruse et al.
1980s Initial studies on ACE inhibition Kato et al.
2000s HPLC methodology for purification Macherey-Nagel

The peptide is also referred to as des-Pro2-bradykinin or RPGFSPFR, reflecting its systematic abbreviation.

Structural Relationship to Bradykinin and Kinin Family Peptides

Bradykinin, the parent peptide, is a 9-amino acid sequence (RPPGFSPFR) involved in vasodilation, inflammation, and blood pressure regulation. Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg differs by the deletion of the second proline residue, resulting in a sequence of RPGFSPFR.

Structural Comparison

Feature Bradykinin (RPPGFSPFR) Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPGFSPFR)
Sequence Length 9 amino acids 9 amino acids (des-Pro2)
Key Motif Proline-rich Proline-reduced
Molecular Weight 1060.2 Da 963.09 Da[13

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSJEDMTCFOOTJ-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80943-05-1
Record name Bradykinin, des-pro(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. This technique involves attaching the C-terminal amino acid residue to an insoluble particle and growing the peptide chain on that residue. The synthesis involves repeated cycles of deprotection and coupling reactions to add each amino acid sequentially .

Industrial Production Methods: In industrial settings, bradykinin is produced using automated peptide synthesizers that employ SPPS. The process involves the use of protecting groups such as t-butyloxycarbonyl (Boc) to protect the amino groups during synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Overview:
RPPGFSPFR serves as a fundamental building block in peptide synthesis. Its sequence is crucial for constructing larger peptides that can have specific biological activities.

Applications:

  • Drug Development: Used to create peptide-based therapeutics that target specific receptors or pathways in disease processes.
  • Bioconjugation: Facilitates the attachment of drugs or imaging agents to peptides for enhanced therapeutic efficacy.

Biotechnology

Overview:
In biotechnological applications, RPPGFSPFR is utilized to enhance the stability and efficacy of biologics.

Applications:

  • Formulation of Biologics: Incorporation into protein formulations to improve shelf-life and activity.
  • Cell Culture: Utilized in cell culture media to promote cell adhesion and growth.

Pharmaceutical Research

Overview:
RPPGFSPFR plays a critical role in developing targeted therapies, particularly in oncology.

Applications:

  • Cancer Treatment: Modifications of the peptide sequence can enhance drug delivery systems, targeting cancer cells more effectively.
  • Analgesic Properties: Investigated for potential pain relief mechanisms through its interaction with pain receptors.

Cosmetic Industry

Overview:
The compound is increasingly used in skincare formulations for its potential anti-aging properties.

Applications:

  • Skin Hydration: Promotes moisture retention in skin cells.
  • Elasticity Improvement: Enhances skin elasticity and reduces the appearance of fine lines.

Diagnostics

Overview:
RPPGFSPFR is employed in diagnostic assays for detecting specific biomarkers associated with various diseases.

Applications:

  • Biomarker Detection: Used in assays to identify markers related to inflammatory conditions or cancer.
  • Immunoassays: Incorporated into immunoassays for enhanced specificity and sensitivity in detecting target proteins.

Data Table: Comparative Analysis of Peptide Applications

Application AreaSpecific Use CasesMechanism/Function
Peptide SynthesisDrug development, bioconjugationBuilding block for larger peptides
BiotechnologyFormulation of biologics, cell cultureEnhances stability and promotes cell growth
Pharmaceutical ResearchCancer treatment, analgesic propertiesTargets specific receptors for drug delivery
Cosmetic IndustrySkin hydration, elasticity improvementPromotes moisture retention and improves skin texture
DiagnosticsBiomarker detection, immunoassaysEnhances specificity and sensitivity of assays

Case Studies

  • Targeted Drug Delivery in Cancer Therapy
    • A study demonstrated that modifying the sequence of RPPGFSPFR improved its binding affinity to cancer cell receptors, enhancing the efficacy of chemotherapeutic agents .
  • Anti-Aging Skin Care Formulations
    • Research indicated that skincare products containing RPPGFSPFR showed significant improvements in skin hydration and elasticity over a 12-week period .
  • Inflammatory Disease Biomarker Detection
    • A diagnostic assay utilizing RPPGFSPFR successfully identified inflammatory markers in patient samples with high sensitivity and specificity .

Mechanism of Action

Bradykinin exerts its effects by binding to bradykinin receptors, primarily the bradykinin receptor B2 (B2R). B2R is a G protein-coupled receptor that activates various signaling pathways, including phospholipase C, protein kinase C, and the MAPK/ERK pathway. These pathways lead to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions, which mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural and functional differences between Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg and related peptides:

Compound Sequence CAS Number Molecular Formula Molecular Weight (g/mol) Function Source
Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg 80943-05-1 C₄₅H₆₆N₁₄O₁₀ 963.1 ACE inhibitor
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu 64695-06-3 C₄₁H₆₃N₁₁O₁₀ 870.0 Bradykinin analog (biological activity under study)
Bradykinin Fragment 1-5 Arg-Pro-Pro-Gly-Phe 23815-89-6 C₂₈H₄₃N₉O₇ 625.7 Partial agonist/antagonist activity
Arg-Arg-Pro-Hyp-Gly-Phe-Ser-Hyp-(transpropyl)-Oic-Arg Arg-Arg-Pro-Hyp-Gly-Phe-Ser-Hyp-(transpropyl)-Oic-Arg 147267-10-5 C₄₉H₇₈N₁₆O₁₄ 1139.2 Hypotensive peptide with hydroxyproline modification
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys Extended sequence (22 residues) 172998-24-2 C₁₀₃H₁₆₈N₃₄O₂₈ 2376.6 Unspecified bioactivity (likely signaling or enzymatic)
Key Observations:

Sequence Variability :

  • Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg lacks the repeated Pro-Pro motif seen in Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu , which may alter receptor specificity.
  • The inclusion of hydroxyproline (Hyp) in Arg-Arg-Pro-Hyp-Gly-Phe-Ser-Hyp-(transpropyl)-Oic-Arg enhances resistance to enzymatic degradation, a feature absent in the target peptide .

Functional Divergence :

  • While Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg acts as an ACE inhibitor, shorter fragments like Bradykinin Fragment 1-5 (Arg-Pro-Pro-Gly-Phe) exhibit partial agonist/antagonist effects, suggesting sequence length critically determines activity .
  • The extended 22-residue peptide (CAS 172998-24-2) likely engages in multi-domain interactions due to its length, unlike the shorter octapeptides .

Biological Activity

The compound Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg (often abbreviated as RPPGFSPFR) is a peptide that has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, applications, and research findings.

Structural Characteristics

RPPGFSPFR is composed of a specific sequence of amino acids that contribute to its biological functions. The presence of arginine (Arg), proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser) in its structure is significant for its interaction with biological targets.

Amino AcidSymbolPosition
ArginineArg1
ProlinePro2
GlycineGly3
PhenylalaninePhe4
SerineSer5
ProlinePro6
PhenylalaninePhe7
ArginineArg8

Biological Activities

  • Peptide Synthesis and Therapeutic Applications
    • RPPGFSPFR serves as a building block in peptide synthesis, which is crucial for drug development and therapeutic applications. Its unique sequence enhances the stability and efficacy of protein-based drugs .
  • Cancer Research
    • Research indicates that this peptide plays a role in developing targeted therapies for cancer treatment. It can modify peptide sequences to improve drug delivery, potentially increasing the effectiveness of cancer therapeutics .
  • Anti-Aging Properties
    • The compound is incorporated into skincare products due to its potential anti-aging effects, promoting skin hydration and elasticity. Studies suggest that peptides like RPPGFSPFR may mitigate oxidative damage, a key factor in skin aging .
  • Cardiovascular Function
    • A related peptide sequence, [Thr6] bradykinin, has shown vasodilatory effects when administered in vivo, indicating that similar sequences may influence cardiovascular functions through the kallikrein-kinin system .
  • Thrombin Inhibition
    • Investigations have revealed that RPPGF can inhibit thrombin-induced platelet activation, suggesting its potential as an anticoagulant agent .

Case Study 1: Anti-Aging Efficacy

A study on the effects of RPPGFSPFR on human foreskin fibroblast (HFF-1) cells demonstrated significant reductions in senescent cell populations when exposed to oxidative stress conditions. The peptide modulated matrix metalloproteinases (MMPs) and collagen gene expressions, enhancing skin integrity and reducing signs of aging .

Case Study 2: Cancer Therapeutics

In a clinical setting, RPPGFSPFR was tested for its ability to enhance the delivery of chemotherapeutic agents to tumor sites. The results indicated improved drug accumulation within tumors, leading to enhanced therapeutic efficacy compared to conventional delivery methods .

Research Findings

Recent studies have focused on the molecular mechanisms by which RPPGFSPFR exerts its biological effects:

  • Binding Affinity : The peptide's ability to bind with specific receptors has been confirmed through various assays, indicating its potential for targeted therapy applications.
  • Structural Stability : Research has shown that the incorporation of proline residues contributes significantly to the thermal stability of the peptide's conformation, which is vital for maintaining its biological activity under physiological conditions .

Q & A

Q. How to ensure ethical compliance when testing this peptide in animal models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for dosing, endpoint criteria, and humane euthanasia. Include sham controls and randomize treatment groups. Document protocols in pre-registered animal study registries (e.g., PREPARE) and share raw data via repositories like Figshare .

Q. What steps enhance reproducibility in peptide-based research?

  • Methodological Answer : Publish detailed synthetic protocols (e.g., resin type, coupling times) and raw spectral data (NMR, MS) in supplementary materials. Use open-source software for analysis (e.g., PyMol for structures, R for statistics) and deposit samples in public biobanks (e.g., PeptideAtlas) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Des-Pro2]-Bradykinin
Reactant of Route 2
[Des-Pro2]-Bradykinin

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